molecular formula C10H10BrN3 B8480406 3-Bromo-5-(2-methyl-imidazol-1-ylmethyl)-pyridine

3-Bromo-5-(2-methyl-imidazol-1-ylmethyl)-pyridine

Cat. No.: B8480406
M. Wt: 252.11 g/mol
InChI Key: ROERXQQNEPTAMA-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methyl-imidazol-1-ylmethyl)-pyridine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-5-[(2-methylimidazol-1-yl)methyl]pyridine

InChI

InChI=1S/C10H10BrN3/c1-8-13-2-3-14(8)7-9-4-10(11)6-12-5-9/h2-6H,7H2,1H3

InChI Key

ROERXQQNEPTAMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium hydride (0.54 g, 12.3 mmol) in THF (40 ml) at 20° C. was added 2-methylimidazole in portions over 45 min. 3-Bromo-5-(chloromethyl)-pyridine (1 g, 4.1 mmol) in ethanol (8 ml) was then added and this mixture was heated under reflux for 1 h under an argon atmosphere. After cooling and evaporation of solvents the residue was suspended in MeOH, filtered and adsorbed onto silica gel. Chromatographic elution with CH2Cl2/(2M NH3 MeOH)=98:2 afforded the title compound (0.56 g, 53%) as a yellow oil. MS: m/e=251.0 (M+).
Quantity
0.54 g
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reactant
Reaction Step One
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Quantity
40 mL
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0 (± 1) mol
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1 g
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reactant
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8 mL
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solvent
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

In analogy to the procedure described for the preparation of intermediates B-1 [B], 2-methyl-imidazol has been coupled to 3-bromo-5-chloromethyl-pyridine (intermediate B-1 [A]) to yield the title compound as a light brown solid. MS: 251.9, 254.0 (M+H+).
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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